molecular formula C28H26Cl3N5O2 B12013185 N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12013185
M. Wt: 570.9 g/mol
InChI Key: ZWXHUHIKKVMZCZ-KCSSXMTESA-N
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Description

N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N, N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . This reaction typically takes place in chloroform and yields the desired amides and hydrazides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification methods are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, chloroform, sodium acetate, and various oxidizing and reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N, N-bis(2-chloroethyl)hydrazides: These compounds share similar functional groups and reactivity patterns.

    N, N-bis(2-chloroethyl)amides: Similar in structure and used in related applications.

Uniqueness

N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C28H26Cl3N5O2

Molecular Weight

570.9 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H26Cl3N5O2/c29-13-15-36(16-14-30)23-9-5-20(6-10-23)18-32-35-28(37)27-17-26(33-34-27)21-7-11-24(12-8-21)38-19-22-3-1-2-4-25(22)31/h1-12,17-18H,13-16,19H2,(H,33,34)(H,35,37)/b32-18+

InChI Key

ZWXHUHIKKVMZCZ-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)N(CCCl)CCCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)N(CCCl)CCCl)Cl

Origin of Product

United States

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